1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate
Description
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Properties
IUPAC Name |
[1-ethoxy-1-oxo-3-(2-phenylacetyl)sulfanylpropan-2-yl]azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S.C2HF3O2/c1-2-17-13(16)11(14)9-18-12(15)8-10-6-4-3-5-7-10;3-2(4,5)1(6)7/h3-7,11H,2,8-9,14H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTLMVKGOACQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC(=O)CC1=CC=CC=C1)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate (CAS number 1396965-98-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Ethoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
- Trifluoroacetate : May influence solubility and stability.
- Phenylacetyl Group : Contributes to biological activity through potential interactions with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : The presence of the sulfanyl group is known to enhance antimicrobial properties. Studies indicate that compounds with similar structures can disrupt bacterial cell walls and inhibit growth.
- Anti-inflammatory Effects : The ethoxy and phenylacetyl moieties may modulate inflammatory pathways, reducing cytokine release in vitro.
Pharmacological Properties
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under acidic conditions; hydrolyzes in basic environments |
| Toxicity | Preliminary studies suggest low toxicity at therapeutic doses |
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of similar compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound was tested at various concentrations, showing effective minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Study 2: Anti-inflammatory Activity
In vitro assays were performed to evaluate the anti-inflammatory effects of the compound. Results indicated a notable decrease in nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases.
Study 3: Cytotoxicity Assessment
A cytotoxicity study on cancer cell lines revealed that the compound exhibits selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, particularly focusing on esterification and sulfanyl group incorporation?
The compound’s synthesis likely involves esterification of the trifluoroacetate moiety and introduction of the sulfanyl group. A Steglich protocol (using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP)) is effective for esterifying acid derivatives with alcohols like trifluoroethanol, ensuring mild conditions and high yields . For the sulfanyl group, nucleophilic substitution or thiol-ene reactions under inert atmospheres (e.g., nitrogen) are common. Purification via column chromatography or recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) is advised to isolate the ionic product.
Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in polar solvents (e.g., ethanol/water) should be mounted on a diffractometer. Data reduction and structure solution can be performed using SHELX programs:
Q. What role does the trifluoroacetate anion play in modulating the compound’s solubility and reactivity?
The trifluoroacetate anion enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to its strong electron-withdrawing effect, which stabilizes the ionic lattice. This anion also acts as a weak base in proton-coupled reactions, influencing reactivity in nucleophilic substitutions. Comparative studies with acetate or tosylate counterions can clarify its specific effects on reaction kinetics .
Advanced Research Questions
Q. How can computational reaction path searches optimize the synthesis or functionalization of this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways for sulfanyl group incorporation or trifluoroacetate stability. Tools like GRRM or AFIR (Automated Reaction Path Finder) systematically explore transition states and intermediates. Coupling this with high-throughput experimentation (HTE) under varied temperatures/pH conditions allows rapid validation of computational predictions, reducing trial-and-error cycles .
Q. What analytical strategies resolve contradictions between predicted and observed degradation pathways?
Degradation studies (e.g., accelerated stability testing at 40°C/75% RH) may reveal unexpected byproducts. Use LC-MS/MS with electrospray ionization (ESI) to track hydrolysis of the sulfanyl or ethoxy groups. Pair this with NMR kinetic studies (e.g., - and -NMR) to monitor real-time degradation. If computational models fail to predict observed pathways, refine force fields or include solvent effects explicitly in simulations .
Q. How does the sulfanyl group’s electronic environment influence reactivity in cross-coupling reactions?
The sulfur atom’s nucleophilicity is modulated by the adjacent phenylacetyl group. Cyclic voltammetry can quantify redox activity, while Hammett plots correlate substituent effects on reaction rates. For Suzuki-Miyaura couplings, pre-coordinate the sulfanyl group with Pd(0) catalysts (e.g., Pd(PPh)) to assess transmetallation barriers. Contrast with analogous thioether or disulfide derivatives to isolate electronic vs. steric contributions .
Methodological Notes
- Contradiction Management : If SCXRD and DFT-calculated bond lengths diverge (>0.05 Å), re-examine hydrogen atom placement in refinement or apply multipole models in SHELXL .
- Data Reproducibility : Report solvent polarity indexes and moisture content (<50 ppm) in synthetic procedures to ensure cross-lab consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
